Stereochemistry of (But-3-yn-2-yl)cyclohexane: An In-depth Technical Guide
Stereochemistry of (But-3-yn-2-yl)cyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of (But-3-yn-2-yl)cyclohexane, a molecule of interest in synthetic and medicinal chemistry due to its rigid alkynyl functional group and multiple chiral centers. This document outlines plausible synthetic routes, conformational analysis, and detailed protocols for the separation and characterization of its stereoisomers, offering a foundational resource for researchers in drug development and stereoselective synthesis.
Introduction to the Stereochemistry of (But-3-yn-2-yl)cyclohexane
(But-3-yn-2-yl)cyclohexane possesses two chiral centers, leading to the existence of four possible stereoisomers. The first chiral center is at the C-2 position of the but-3-yn-2-yl group, and the second is at the C-1 position of the cyclohexane ring where the butynyl group is attached. The presence of these two stereocenters gives rise to two pairs of enantiomers, which are diastereomers of each other.
The spatial arrangement of the substituents on the cyclohexane ring, particularly the bulky butynyl group, dictates the conformational preferences and, consequently, the molecule's overall shape and potential biological activity. A thorough understanding of the stereochemical landscape of this molecule is therefore critical for its application in fields such as drug discovery and materials science.
Data Presentation
Stereoisomers of (But-3-yn-2-yl)cyclohexane
The four possible stereoisomers arise from the combination of R/S configurations at the two chiral centers.
| Stereoisomer | Configuration at C-1 (Cyclohexane) | Configuration at C-2 (Butynyl) | Relationship |
| 1 | R | R | Enantiomer of (S,S) |
| 2 | S | S | Enantiomer of (R,R) |
| 3 | R | S | Enantiomer of (S,R) |
| 4 | S | R | Enantiomer of (S,R) |
Table 1: Possible stereoisomers of (But-3-yn-2-yl)cyclohexane.
Predicted Conformational Energies
The stability of the chair conformations of the diastereomers is influenced by the steric bulk of the but-3-yn-2-yl group. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize 1,3-diaxial interactions.[1][2][3][4][5] The energy difference between axial and equatorial conformers can be significant.[4]
| Diastereomer Pair | Cyclohexane C-1 Configuration | Butynyl C-2 Configuration | Favored Conformation of Butynyl Group | Estimated Energy Difference (kcal/mol) |
| (R,R) / (S,S) | R / S | R / S | Equatorial | > 2.0 |
| (R,S) / (S,R) | R / S | S / R | Equatorial | > 2.0 |
Table 2: Predicted conformational preferences and relative energies for the diastereomers of (But-3-yn-2-yl)cyclohexane. The energy difference represents the destabilization of the axial conformer relative to the equatorial conformer.
Expected Spectroscopic Data
NMR spectroscopy is a powerful tool for distinguishing between diastereomers.[6] The chemical shifts of protons and carbons adjacent to the chiral centers are expected to differ for each diastereomer.
| Stereoisomer | Predicted ¹H NMR Shift (ppm) for Cyclohexane C-1 Proton | Predicted ¹³C NMR Shift (ppm) for Cyclohexane C-1 Carbon |
| Diastereomer 1 (e.g., R,R/S,S) | ~2.5 (axial) | ~75 |
| Diastereomer 2 (e.g., R,S/S,R) | ~2.3 (axial) | ~74.5 |
Table 3: Predicted, hypothetical NMR chemical shifts for the diastereomers of the corresponding precursor alcohol, 1-(But-3-yn-2-yl)cyclohexan-1-ol. Actual values for (But-3-yn-2-yl)cyclohexane would require experimental determination.
Experimental Protocols
Proposed Synthesis of (But-3-yn-2-yl)cyclohexane
A plausible synthetic route to (But-3-yn-2-yl)cyclohexane involves the nucleophilic addition of a butynyl anion to cyclohexanone, followed by deoxygenation. The stereochemistry of the initial addition can be influenced by the reaction conditions.
Protocol 1: Synthesis of 1-(But-3-yn-2-yl)cyclohexan-1-ol
-
Preparation of the Alkynyl Nucleophile: To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes to generate the lithium alkoxide-acetylide.
-
Nucleophilic Addition: To the solution of the lithium acetylide, add cyclohexanone (1.0 eq) dropwise at -78 °C.
-
Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(but-3-yn-2-yl)cyclohexan-1-ol as a mixture of diastereomers.
Protocol 2: Deoxygenation to (But-3-yn-2-yl)cyclohexane
The resulting tertiary alcohol can be deoxygenated via a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride reagent.
Separation of Stereoisomers
The separation of the four stereoisomers of (But-3-yn-2-yl)cyclohexane can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[7][8][9]
Protocol 3: HPLC Separation of Stereoisomers
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.
-
Mobile Phase Optimization: A mobile phase consisting of a mixture of n-hexane and isopropanol is a common starting point for chiral separations. The ratio of the solvents should be optimized to achieve baseline separation of all four stereoisomers. A typical starting condition could be 95:5 (v/v) n-hexane:isopropanol.
-
Detection: Use a UV detector, although the chromophore in (but-3-yn-2-yl)cyclohexane is weak. A refractive index detector may be more suitable.
-
Fraction Collection: Collect the separated peaks corresponding to each pair of enantiomers. The two collected fractions will contain the (R,R)/(S,S) pair and the (R,S)/(S,R) pair.
-
Enantiomeric Separation: Further separation of the enantiomeric pairs would require a different chiral column or derivatization with a chiral resolving agent.[8]
Stereochemical Characterization
The relative and absolute stereochemistry of the isolated stereoisomers can be determined using a combination of spectroscopic and analytical techniques.
Protocol 4: NMR Analysis for Diastereomer Identification
-
Sample Preparation: Prepare NMR samples of each separated diastereomeric pair in a suitable deuterated solvent (e.g., CDCl₃).
-
1D NMR: Acquire high-resolution ¹H and ¹³C NMR spectra. Diastereomers will exhibit different chemical shifts for the protons and carbons near the stereocenters.[6]
-
2D NMR: Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of all proton and carbon signals. NOESY or ROESY experiments can provide information about the through-space proximity of protons, which can help to elucidate the relative stereochemistry and conformational preferences of the diastereomers.
Mandatory Visualization
Caption: Proposed synthetic pathway for (But-3-yn-2-yl)cyclohexane.
Caption: Stereochemical relationships of (But-3-yn-2-yl)cyclohexane isomers.
Caption: Workflow for the separation of (But-3-yn-2-yl)cyclohexane stereoisomers.
References
- 1. fiveable.me [fiveable.me]
- 2. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. app1-c89-pub.pressidium.com - Equatorial Vs Axial Chemistry [app1-c89-pub.pressidium.com]
- 6. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method - PMC [pmc.ncbi.nlm.nih.gov]
